molecular formula C18H28N2O2 B269254 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide

Cat. No. B269254
M. Wt: 304.4 g/mol
InChI Key: DMRWUJVIIKZQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a benzamide derivative that has been synthesized through various methods, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide is still being studied, but it is believed to be a potent inhibitor of MAGL and FAAH. MAGL and FAAH are enzymes that play a crucial role in the degradation of endocannabinoids, which are lipid signaling molecules that have been shown to have various physiological and pathological functions. Inhibition of MAGL and FAAH leads to an increase in endocannabinoid levels, which has been shown to have various therapeutic applications.
Biochemical and Physiological Effects:
4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been shown to have various biochemical and physiological effects, including an increase in endocannabinoid levels, neuroprotective effects, and anti-tumor effects. 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has also been shown to have analgesic effects and potential applications in pain management.

Advantages and Limitations for Lab Experiments

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has several advantages for lab experiments, including its potency as an inhibitor of MAGL and FAAH, its ability to increase endocannabinoid levels, and its potential therapeutic applications. However, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide also has some limitations, including its solubility and stability issues, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several future directions for research on 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide, including the development of more potent and selective inhibitors of MAGL and FAAH, the investigation of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide's potential applications in various neurological disorders, the exploration of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide's potential as a chemotherapeutic agent, and the optimization of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide's pharmacokinetic and pharmacodynamic properties for clinical applications.

Synthesis Methods

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic anhydride and N,N-dipropylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained through recrystallization. The purity and yield of the product can be improved through various purification techniques, such as column chromatography and HPLC.

Scientific Research Applications

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and potential therapeutic applications in various neurological disorders.
In cancer research, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been studied for its potential as a chemotherapeutic agent. 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in anandamide levels, which has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

Product Name

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C18H28N2O2/c1-6-12-20(13-7-2)16(21)14-8-10-15(11-9-14)19-17(22)18(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,19,22)

InChI Key

DMRWUJVIIKZQOI-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.